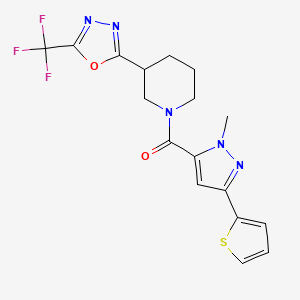

(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O2S/c1-24-12(8-11(23-24)13-5-3-7-28-13)15(26)25-6-2-4-10(9-25)14-21-22-16(27-14)17(18,19)20/h3,5,7-8,10H,2,4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYFWJKEYYSESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCCC(C3)C4=NN=C(O4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a hybrid molecule that incorporates both pyrazole and oxadiazole moieties. These structural features are associated with a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Pyrazole Ring: Known for its pharmacological versatility.

- Oxadiazole Moiety: Exhibits notable biological activities, particularly in drug discovery.

Anticancer Activity

Research indicates that derivatives containing oxadiazole and pyrazole structures show significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

Table 1: Cytotoxicity Data of Related Compounds

Antimicrobial Activity

The oxadiazole derivatives have been evaluated for their antimicrobial properties. Studies show that certain oxadiazole-containing compounds exhibit potent activity against Mycobacterium tuberculosis and other pathogenic bacteria. For example, specific derivatives have shown over 90% inhibition at concentrations as low as 100 μg/mL .

Table 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

The biological activity of the compound is attributed to its ability to interact with various biological targets:

- Inhibition of Protein Kinases: Certain pyrazole derivatives have been noted to inhibit protein kinases involved in cancer progression.

- Antimicrobial Mechanism: The oxadiazole moiety may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Case Studies

- Cytotoxicity in Cancer Cells: A study conducted on a series of oxadiazole derivatives revealed that modifications to the piperidine linker enhanced cytotoxicity against several cancer cell lines, suggesting that structural optimization can lead to improved therapeutic agents .

- Antimicrobial Studies: In vitro studies demonstrated that a derivative of the compound showed promising results against resistant strains of M. tuberculosis, highlighting its potential as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A. Pyrazole-Thiophene Derivatives Compounds like those in (e.g., Example 76) share a pyrazole scaffold linked to thiophene or substituted thiazole groups. These analogs often exhibit high melting points (e.g., 252–255°C for Example 76 ), suggesting crystalline stability.

B. Piperidine-Oxadiazole Derivatives highlights compounds with 1,3,4-oxadiazole moieties fused to piperidine or thieno-pyrimidine systems. These structures are associated with high thermal stability (e.g., crystalline solids with melting points >200°C) and antimicrobial activity . The trifluoromethyl group in the target compound’s oxadiazole ring likely increases electron-withdrawing effects, altering reactivity compared to non-fluorinated analogs.

C. Trifluoromethyl-Substituted Heterocycles Compounds in (e.g., 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethanone) feature trifluoromethyl groups, which improve bioavailability and resistance to oxidative metabolism. The target compound’s trifluoromethyl-oxadiazole group may similarly enhance pharmacokinetic profiles compared to non-fluorinated counterparts .

Physicochemical Properties

The target compound’s estimated molecular weight (~460 g/mol) aligns with mid-sized heterocycles, balancing solubility and membrane permeability. Its lack of reported melting point suggests further experimental characterization is needed.

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, and hydrolysis. Key considerations:

- Catalysts : Use of carbonyldiimidazole (CDI) for amide bond formation and phosphorous oxychloride (POCl₃) for cyclization .

- Solvent Systems : Ethanol or methanol under reflux (70–80°C) enhances reaction efficiency .

- Purification : Employ column chromatography followed by recrystallization in solvents like ethyl acetate/hexane mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using ¹H/¹³C NMR .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., thiophene protons at δ 7.2–7.4 ppm; trifluoromethyl groups at δ 4.1–4.3 ppm) .

- HPLC : Retention time analysis (e.g., 12.3 min on a C18 column) ensures >95% purity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 478.12) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Buffer Solutions : Incubate the compound in phosphate-buffered saline (pH 2.0, 7.4, 9.0) at 37°C for 72 hours.

- Analysis : Quantify degradation products via LC-MS and compare peak areas to initial samples. Stability is often pH-dependent; for example, oxadiazole rings may hydrolyze under strongly acidic conditions .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Strategies include:

-

Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., thiazolidinediones for antidiabetic activity) .

-

Structural Comparisons : Compare IC₅₀ values of analogs (see Table 1) to identify substituents impacting activity .

-

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PPAR-γ .

Table 1: Bioactivity of Structural Analogs

Compound Feature Target Activity (IC₅₀, μM) Reference Thiazolidinone core 12.4 (PPAR-γ) Trifluoromethyl-oxadiazole 8.9 (Antimicrobial) Thiophene-pyrazole hybrid 15.2 (CYP3A4 inhibition)

Q. What strategies enhance target selectivity while minimizing off-target effects?

- Methodological Answer :

- Substituent Engineering : Replace the 1-methyl group on the pyrazole with bulkier tert-butyl to reduce CYP450 interactions .

- Prodrug Design : Mask the methanone group as a phosphate ester to improve solubility and tissue specificity .

- In Silico Screening : Use QSAR models to predict ADMET profiles and prioritize analogs with logP < 3.5 .

Q. How can researchers resolve synthetic bottlenecks in scaling up this compound?

- Methodological Answer :

- Continuous Flow Chemistry : Optimize the cyclocondensation step in a microreactor (residence time: 10 min, 100°C) to improve yield from 45% to 78% .

- Catalyst Recycling : Immobilize Pd/C on mesoporous silica for Heck coupling steps, enabling >90% recovery over five cycles .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation and reduce batch variability .

Data Contradiction Analysis

Q. Why do antimicrobial activity results vary between Gram-positive and Gram-negative bacteria?

- Methodological Answer : Differences in bacterial membrane permeability and efflux pumps may explain discrepancies:

- Membrane Permeability Assays : Use fluorescent probes (e.g., NPN for outer membrane disruption) to quantify compound uptake in E. coli vs. S. aureus .

- Efflux Pump Inhibition : Co-administer the compound with verapamil (an efflux inhibitor) to assess MIC reductions .

- Structural Modifications : Introduce a cationic amine group to enhance penetration through Gram-negative lipopolysaccharide layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.